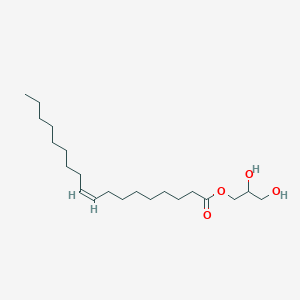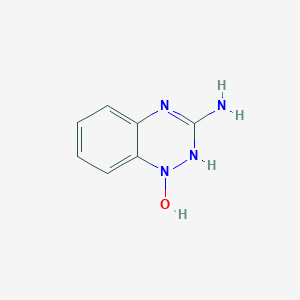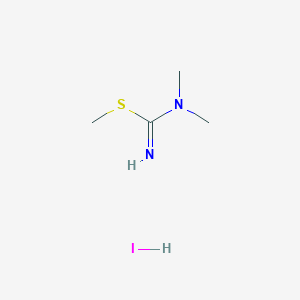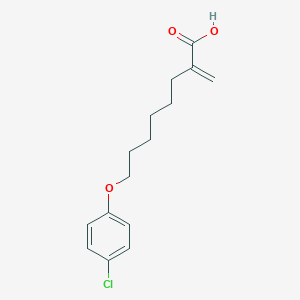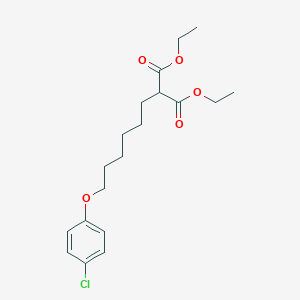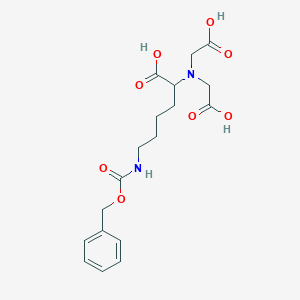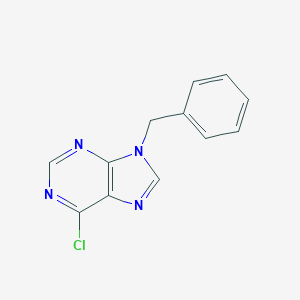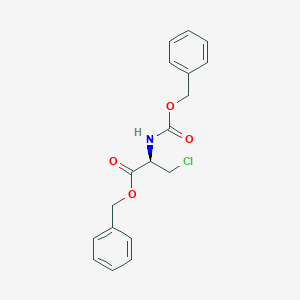
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen . It is used as a building block in peptide synthesis and as a biochemical reagent .
Synthesis Analysis
The synthesis of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” involves the use of a palladium-on-carbon (Pd/C) catalyst. The hydrogenative deprotection of the N-benzyl-protecting group is facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C). Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .Molecular Structure Analysis
The molecular structure of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is complex, with a benzyloxycarbonyl protecting group attached to the nitrogen of the glycine molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” are facilitated by the use of a palladium-on-carbon (Pd/C) catalyst. The hydrogenative deprotection of the N-benzyl-protecting group is effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” are influenced by its molecular structure. As a derivative of glycine, it has a benzyloxycarbonyl protecting group attached to the nitrogen .Aplicaciones Científicas De Investigación
Peptide Synthesis
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester: is primarily used as a building block in peptide synthesis . It is involved in the formation of peptide bonds that are essential for creating synthetic peptides, which can mimic natural peptides or create new entities with desired biological activities. This application is crucial for developing therapeutic peptides and studying protein functions.
Biochemical Reagent
As a biochemical reagent, this compound is utilized in enzymatic and non-enzymatic reactions that study the biochemical pathways . It can act as an inhibitor or a substrate analog to modify the reaction outcomes, providing insights into enzyme mechanisms and metabolic processes.
Pharmaceutical Intermediate
The compound serves as an intermediate in the pharmaceutical industry . It is used in the synthesis of more complex molecules that may have potential as drug candidates. Its role as an intermediate allows for the introduction of specific functional groups that can enhance the medicinal properties of the final pharmaceutical product.
Protection of Amino Groups
In organic synthesis, N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is employed to protect amino groups . The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, particularly in multi-step synthetic routes where selective deprotection is required.
Research in Chirality
The compound’s chiral center at the beta position makes it a valuable tool for research in chirality . It can be used to study the effects of chirality on biological activity and to develop enantioselective synthesis methods, which are important for creating drugs with high specificity and reduced side effects.
Material Science
In material science, this ester can be used to modify the surface properties of materials . By attaching it to polymers or other substrates, researchers can investigate how the compound’s functional groups affect the physical and chemical characteristics of the material, such as hydrophobicity, reactivity, and biocompatibility.
Mecanismo De Acción
Target of Action
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, also known as benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate, is primarily used as a building block in peptide synthesis and as a biochemical reagent . It serves as a pharmaceutical intermediate .
Mode of Action
The compound interacts with its targets through a process of deprotection. Deprotection of the N-benzyloxycarbonyl and O-benzyloxycarbonyl groups can be achieved by nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This process results in the formation of the corresponding amines and phenols .
Biochemical Pathways
The compound plays a crucial role in peptide synthesis, serving as a building block. It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary result of the compound’s action is the generation of amines and phenols through the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups . This process is crucial in peptide synthesis and the production of pharmaceutical intermediates .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the deprotection process is carried out at room temperature . Additionally, the compound is incompatible with strong oxidizing agents .
Propiedades
IUPAC Name |
benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZSIWECWRSIF-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623451 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester | |
CAS RN |
55822-82-7 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


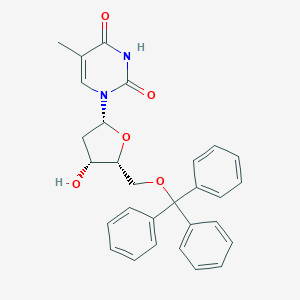
![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)
